LogP-Driven Lipophilicity Differentiation of 7-Chloro-4-phenylthieno[2,3-d]pyridazine vs. Core Scaffold
7-Chloro-4-phenylthieno[2,3-d]pyridazine exhibits a significantly higher calculated partition coefficient (LogP = 4.14) compared to the unsubstituted thieno[2,3-d]pyridazine core (LogP ~0.9-1.69), indicating a >2.4 log unit increase in lipophilicity due to the 7-chloro and 4-phenyl substitutions .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.14 |
| Comparator Or Baseline | Thieno[2,3-d]pyridazine (unsubstituted core): LogP = 0.9 (XLogP3-AA) to 1.69 (ACD/LogP) |
| Quantified Difference | Increase of 2.45 to 3.24 log units for the target compound |
| Conditions | Calculated via ACD/Labs software or XLogP3 method (in silico) |
Why This Matters
This large difference in LogP directly dictates the compound's suitability for specific synthetic applications (e.g., non-polar solvent extraction) and its behavior in biological assays (e.g., membrane permeability, non-specific binding), making generic substitution a high-risk approach .
